![molecular formula C22H18N2O6 B4629764 3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)

3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate

Descripción general

Descripción

Synthesis Analysis

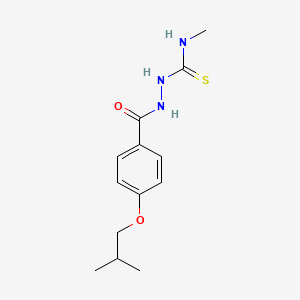

The synthesis of compounds related to "3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate" often involves multi-step reactions that include the formation of key intermediates and the use of protecting groups. For instance, Kukase et al. (1990) describe the versatile use of the 4-nitrobenzyl group for protecting hydroxyl functions, highlighting the synthesis strategies that could be relevant to compounds with similar structural features (Koichi Kukase et al., 1990).

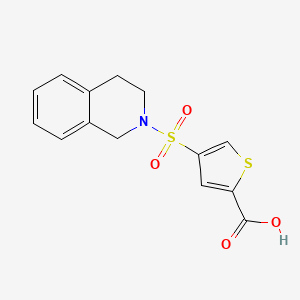

Molecular Structure Analysis

The molecular structure of compounds like "3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate" can be elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For example, the structure of similar compounds has been determined, revealing complex hydrogen-bonded networks and molecular geometries that influence their chemical behavior and interactions (J. Portilla et al., 2007).

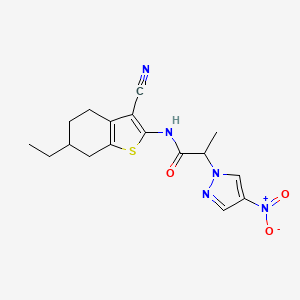

Chemical Reactions and Properties

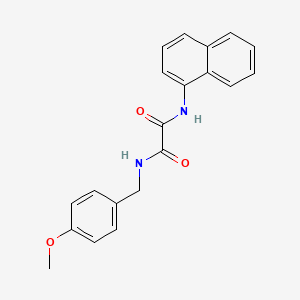

The reactivity of "3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate" and related compounds involves interactions that can be influenced by the presence of nitro and methoxy groups. These groups affect the compound's behavior in chemical reactions, such as nucleophilic substitution or hydrogen bonding. For instance, Iskander et al. (1966) explored the influence of the nitro group on the rates of alkaline hydrolysis, demonstrating how substituent effects impact reactivity (Y. Iskander et al., 1966).

Aplicaciones Científicas De Investigación

Protection of Hydroxyl Functions The versatility of the 4-nitrobenzyl group in protecting hydroxyl functions is highlighted in scientific research, emphasizing its selective removal in the presence of other benzyl-type protecting groups. This specificity is achieved through a reduction to the 4-aminobenzyl group followed by electrochemical oxidation or oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone after N-acetylation, illustrating the group's potential in complex organic syntheses (Kukase et al., 1990).

Synthesis and Characterisation of Mesogenic Materials In the realm of liquid crystal research, new mesogenic series bearing 1,3,4-oxadiazole rings with a nitro terminal group have been synthesized and characterized. These compounds exhibit various liquid crystalline behaviors based on the presence of the nitro group and other structural modifications, demonstrating their applicability in developing advanced materials with specific optical properties (Abboud et al., 2017).

Aspergillus Growth Inhibition Research has also explored the effects of derivatives of benzoic acid, including those with nitrobenzoate groups, on the growth and aflatoxin release in Aspergillus species. This study contributes to the understanding of how chemical structure impacts the efficacy of fungicides, potentially leading to the development of more effective agents against fungal contamination (Chipley & Uraih, 1980).

Selective Photocatalytic Oxidation The photocatalytic oxidation of benzyl alcohol and its derivatives, including those substituted with nitro groups, to corresponding aldehydes on a TiO2 photocatalyst under visible light, showcases the potential of these chemical structures in green chemistry applications. This research indicates how nitrobenzyl derivatives can be utilized in selective photocatalytic reactions, contributing to the development of environmentally friendly chemical processes (Higashimoto et al., 2009).

Propiedades

IUPAC Name |

(3-nitrophenyl)methyl 2-[(4-methoxybenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c1-29-18-11-9-16(10-12-18)21(25)23-20-8-3-2-7-19(20)22(26)30-14-15-5-4-6-17(13-15)24(27)28/h2-13H,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUVJVDMLQKXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)